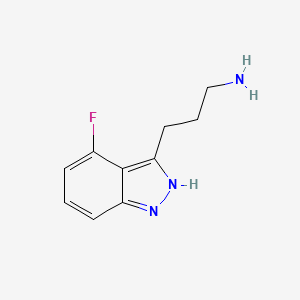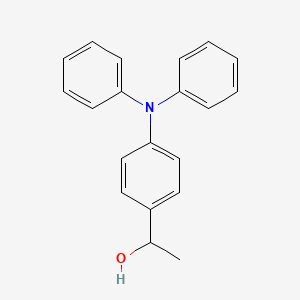![molecular formula C11H7ClN2O B13137071 2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)
2-Chloro-[3,4'-bipyridine]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that features a bipyridine structure with a chlorine atom at the 2-position and an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 2-Chloro-[3,4’-bipyridine]-4-carboxylic acid.
Reduction: 2-Chloro-[3,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bipyridine structure allows for coordination with metal ions, which can enhance its biological activity .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the chlorine and aldehyde groups.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination compounds and materials.
2-Chloro-4,4’-bipyridine: Similar to 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde but with the chlorine atom at a different position.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with enhanced properties .
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
2-chloro-3-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(8-1-4-13-5-2-8)9(7-15)3-6-14-11/h1-7H |
InChIキー |
WWOKTWJULULDIO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C=CN=C2Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


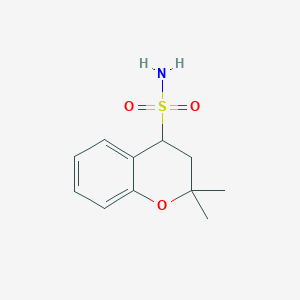

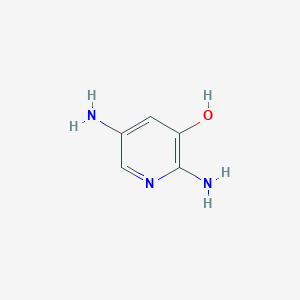

![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)

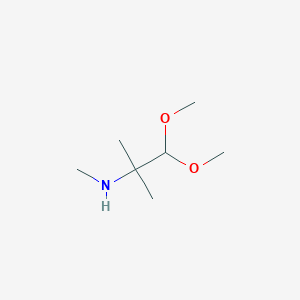

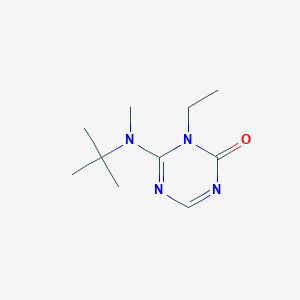
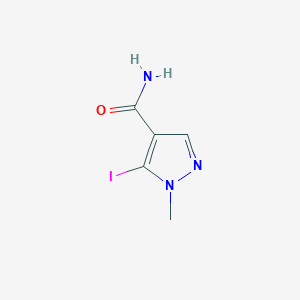
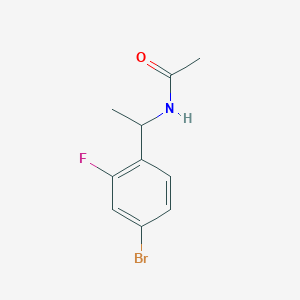
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
